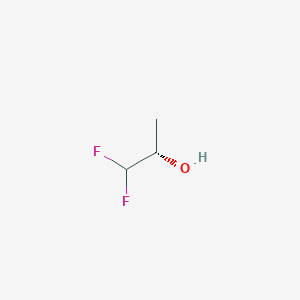
(2S)-1,1-difluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluoropropan-2-ol typically involves the fluorination of propanol derivatives. One common method is the reaction of 1,1-difluoro-2-propanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 1,1-difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of halogenated derivatives such as 1,1-dichloropropan-2-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of (2S)-1,1-difluoropropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-difluoroethanol: Similar structure but with one less carbon atom.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropanol: Fluorine atoms are attached to the second carbon instead of the first.
Uniqueness
(2S)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the position of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for applications requiring high selectivity and stability.
Eigenschaften
Molekularformel |
C3H6F2O |
|---|---|
Molekulargewicht |
96.08 g/mol |
IUPAC-Name |
(2S)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |
InChI-Schlüssel |
AKVKBTWZKYWPNV-REOHCLBHSA-N |
Isomerische SMILES |
C[C@@H](C(F)F)O |
Kanonische SMILES |
CC(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


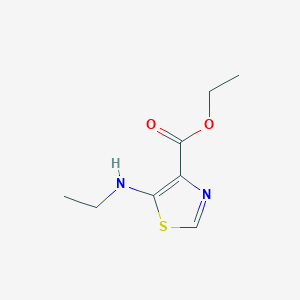
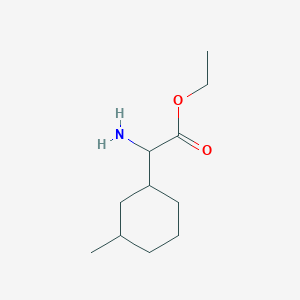
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

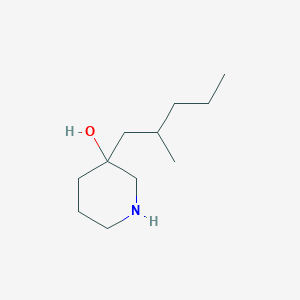
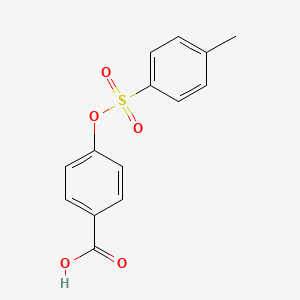
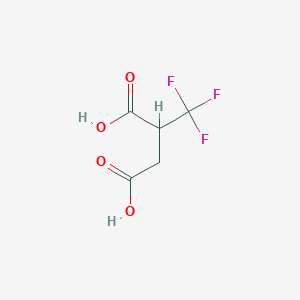
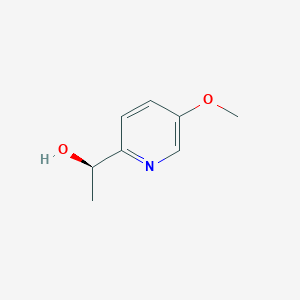
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
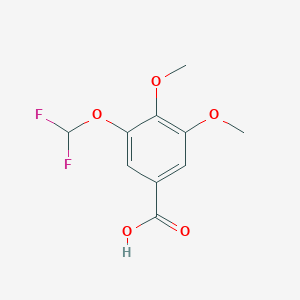
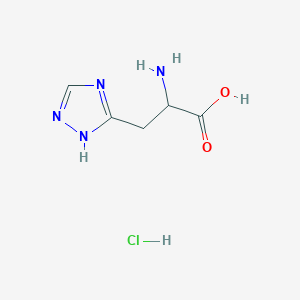
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
